molecular formula C11H16ClN3O2 B2365520 Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride CAS No. 2460756-39-0

Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride

Cat. No.: B2365520
CAS No.: 2460756-39-0
M. Wt: 257.72
InChI Key: YIDHHCYDUBRQNY-UHFFFAOYSA-N
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Description

Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyano-3-(1-aminocyclobutyl)acrylate with guanidine hydrochloride in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride involves its interaction with specific molecular targets. It is known to inhibit enzymes like cyclooxygenase (COX) and certain kinases, which play a role in inflammation and cell signaling pathways. The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate;hydrochloride
  • Ethyl 2-(1-aminocyclopentyl)pyrimidine-5-carboxylate;hydrochloride
  • Ethyl 2-(1-aminocyclohexyl)pyrimidine-5-carboxylate;hydrochloride

Uniqueness

Ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride is unique due to its specific cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 2-(1-aminocyclobutyl)pyrimidine-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.ClH/c1-2-16-9(15)8-6-13-10(14-7-8)11(12)4-3-5-11;/h6-7H,2-5,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDHHCYDUBRQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2(CCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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